molecular formula C13H18BrNO2S B7588717 3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid

3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid

Cat. No. B7588717
M. Wt: 332.26 g/mol
InChI Key: DQKHCPWTOWTPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has been synthesized and studied for its potential use in scientific research applications. In

Mechanism of Action

The mechanism of action of 3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid involves the activation of the β3-adrenergic receptor. This activation leads to an increase in the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to a cascade of downstream effects that ultimately result in the activation of thermogenesis and the breakdown of fat.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid include an increase in thermogenesis and the breakdown of fat. It has also been shown to improve insulin sensitivity and glucose metabolism. These effects make it a potential candidate for the treatment of obesity and other metabolic disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid in lab experiments is its high purity and yield. It is also a selective β3-adrenergic receptor agonist, which allows for more specific targeting of this receptor. However, one limitation is that it has only been studied in vitro and in animal models, and its effects in humans are not yet fully understood.

Future Directions

There are several future directions for the study of 3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid. One direction is to study its effects in humans to determine its potential as a treatment for obesity and other metabolic disorders. Another direction is to explore its potential as a tool for studying the β3-adrenergic receptor and its role in energy metabolism and thermogenesis. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis method of 3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid involves several steps. The first step is the synthesis of (5-bromothiophen-3-yl)methanol, which is then reacted with 3-piperidinylpropanoic acid to yield 3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid. The yield of this synthesis method is high, and the purity of the product is also high.

Scientific Research Applications

3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid has been studied for its potential use in scientific research applications. It has been shown to have an affinity for the β3-adrenergic receptor, which is involved in the regulation of energy metabolism and thermogenesis. This makes it a potential candidate for the treatment of obesity and other metabolic disorders.

properties

IUPAC Name

3-[1-[(5-bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c14-12-6-11(9-18-12)8-15-5-1-2-10(7-15)3-4-13(16)17/h6,9-10H,1-5,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKHCPWTOWTPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CSC(=C2)Br)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid

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